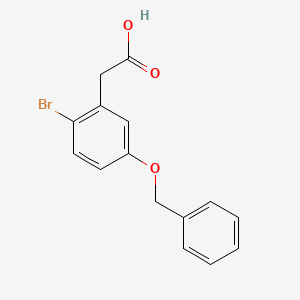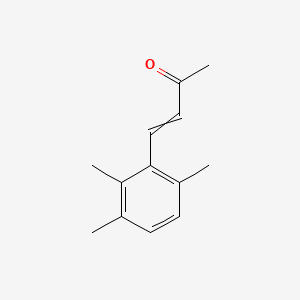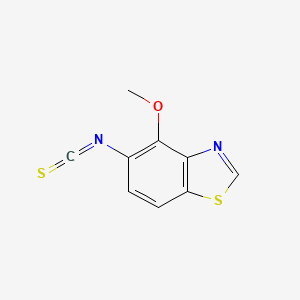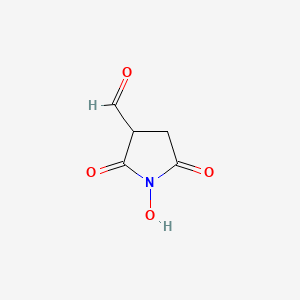
1-Methyl 2-sulfopalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl 2-sulfopalmitate is typically synthesized through the sulfonation of methyl palmitate. The process involves the reaction of methyl palmitate with sulfur trioxide in a film reactor, such as a falling film reactor. The reaction is followed by aging, bleaching, and neutralization steps to obtain the final product .
Industrial Production Methods: The industrial production of this compound involves the use of continuous reactors to ensure consistent quality and yield. The process is optimized to control the concentration of active ingredients and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl 2-sulfopalmitate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form palmitic acid and methanol.
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Substitution: It can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Palmitic acid and methanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted palmitate derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl 2-sulfopalmitate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products due to its excellent cleaning and foaming properties
Wirkmechanismus
1-Methyl 2-sulfopalmitate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for the formation of micelles that can encapsulate and solubilize hydrophobic substances. This property is crucial for its use in cleaning and emulsifying applications. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of cell membranes and solubilization of membrane-bound proteins .
Vergleich Mit ähnlichen Verbindungen
Sodium methyl 2-sulfolaurate: Another anionic surfactant with similar properties but derived from lauric acid.
Sodium dodecyl sulfate: A widely used surfactant with strong detergency but higher irritation potential.
Sodium lauryl ether sulfate: Known for its excellent foaming properties and mildness compared to sodium dodecyl sulfate
Uniqueness: 1-Methyl 2-sulfopalmitate stands out due to its balance of strong detergency, mildness, and biodegradability. It is particularly effective in hard water conditions and has a lower environmental impact compared to some other surfactants .
Eigenschaften
CAS-Nummer |
58849-75-5 |
|---|---|
Molekularformel |
C17H34O5S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-methoxy-1-oxohexadecane-2-sulfonic acid |
InChI |
InChI=1S/C17H34O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17(18)22-2)23(19,20)21/h16H,3-15H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
CBFFVBXZKOWOMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)






![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)


